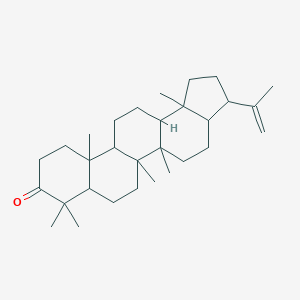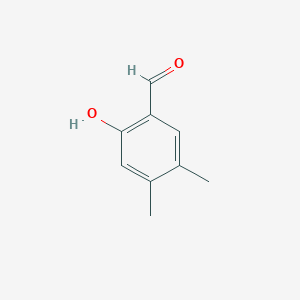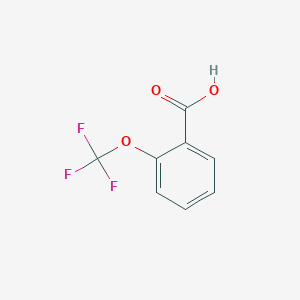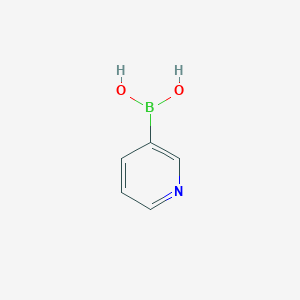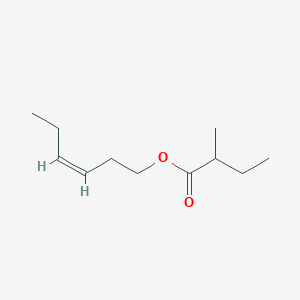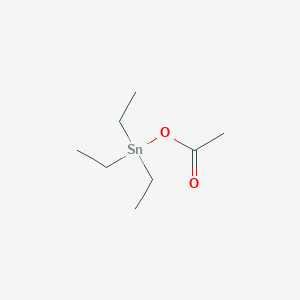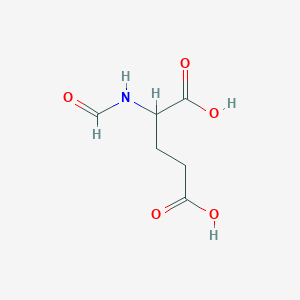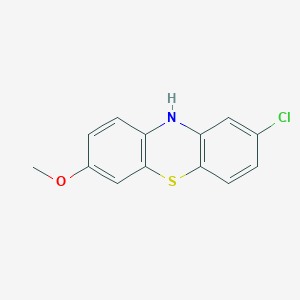
2-Chloro-7-methoxy-10H-phenothiazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-7-methoxy-10H-phenothiazine (CMPT) is a chemical compound that belongs to the phenothiazine family. It has been widely used in scientific research due to its unique properties. CMPT is a yellow crystalline solid that is insoluble in water but soluble in organic solvents.
Scientific Research Applications
Anticancer Applications
2-Chloro-7-methoxy-10H-phenothiazine derivatives demonstrate significant activity against cancer cell lines, particularly breast cancer. A study by Ahmed et al. (2018) details the synthesis of various derivatives of 2-Chloro-7-methoxy-10H-phenothiazine and their high activity against the MCF7 breast cancer cell line.
Analytical Chemistry and Molecular Studies
Mass spectrometry analysis of 2-Chloro-7-methoxy-10H-phenothiazine and its derivatives allows differentiation between various substituents, contributing to mechanistic understanding in molecular chemistry. This is elaborated in a study by Duffield et al. (1968).
Bioanalytical Applications
The compound is used in the synthesis of bioactive compounds and fluorescent probes, particularly for bioanalytical applications like the detection of reactive oxygen species (ROS). Research by Quesneau et al. (2020) highlights the creation of novel phenothiazine-coumarin hybrid dyes with potential applications in fluorescent markers.
Photochemistry and Materials Science
2-Chloro-7-methoxy-10H-phenothiazine derivatives are investigated in photochemistry, particularly in the context of photoresist formulations and photoacid generation. A study by Pohlers et al. (1997) explores this application in detail.
Antimicrobial and Antifungal Agents
Some derivatives of 2-Chloro-7-methoxy-10H-phenothiazine exhibit antimicrobial and antifungal properties, as evidenced in the research by Singh et al. (1999).
Role in Antipsychotic and Antiinflammatory Agents
Studies, like the one by Horn and Snyder (1971), investigate the structural correlations of phenothiazine drugs with antipsychotic efficacy. Further, its derivatives have potential applications as antiinflammatory and analgesic agents, as shown in the study by Kushwaha et al. (2010).
Energy Storage Applications
2-Chloro-7-methoxy-10H-phenothiazine derivatives are also studied for their use in energy storage, specifically in nonaqueous redox flow batteries. The work of Attanayake et al. (2019) delves into this application.
Alzheimer's Disease Research
Phenothiazine derivatives are evaluated for their potential in treating Alzheimer's disease, targeting multiple pathological routes. This is highlighted in research by Tin et al. (2015).
properties
CAS RN |
1730-44-5 |
|---|---|
Product Name |
2-Chloro-7-methoxy-10H-phenothiazine |
Molecular Formula |
C13H10ClNOS |
Molecular Weight |
263.74 g/mol |
IUPAC Name |
2-chloro-7-methoxy-10H-phenothiazine |
InChI |
InChI=1S/C13H10ClNOS/c1-16-9-3-4-10-13(7-9)17-12-5-2-8(14)6-11(12)15-10/h2-7,15H,1H3 |
InChI Key |
VGCKEWCZFDSELD-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)NC3=C(S2)C=CC(=C3)Cl |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C(S2)C=CC(=C3)Cl |
Other CAS RN |
1730-44-5 |
Pictograms |
Irritant; Environmental Hazard |
solubility |
1.05e-05 M |
synonyms |
2-Chloro-7-methoxy-10H-phenothiazine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



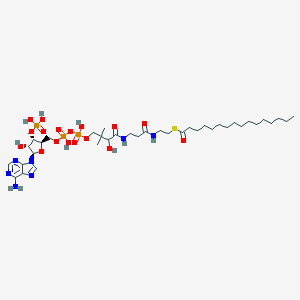
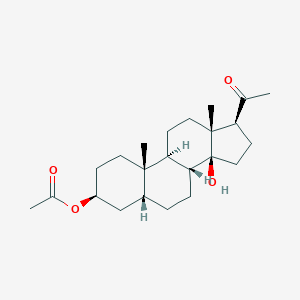
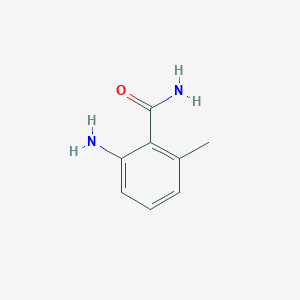
![[2.2]Paracyclophane](/img/structure/B167438.png)
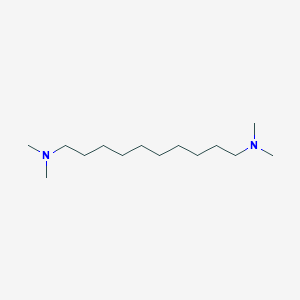
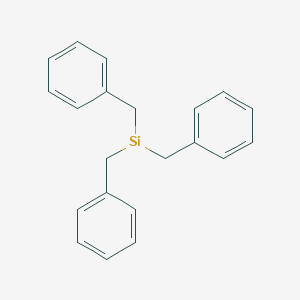
![2,2-Difluorobenzo[d][1,3]dioxole-5,6-diamine](/img/structure/B167445.png)
